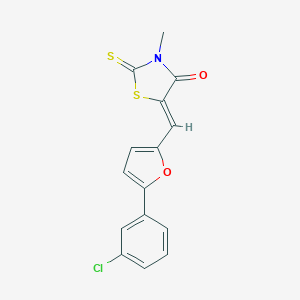![molecular formula C22H19ClN2O3 B240366 N-(4-{[2-(4-chlorophenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B240366.png)
N-(4-{[2-(4-chlorophenoxy)propanoyl]amino}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(4-chlorophenoxy)propanoyl]amino}phenyl)benzamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. It is a promising drug candidate for cancer treatment, especially for tumors that are highly dependent on glutamine metabolism.
Wirkmechanismus
N-(4-{[2-(4-chlorophenoxy)propanoyl]amino}phenyl)benzamide inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate, a crucial step in cancer cell metabolism. By inhibiting glutaminase, this compound disrupts the cancer cell's ability to use glutamine as a source of energy and building blocks for cell growth.
Biochemical and Physiological Effects:
This compound has been shown to induce metabolic stress in cancer cells, leading to cell death or growth arrest. It also affects the tumor microenvironment by reducing the levels of certain metabolites and altering the immune response. This compound has been found to have minimal toxicity in normal cells, making it a promising drug candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[2-(4-chlorophenoxy)propanoyl]amino}phenyl)benzamide is a valuable tool for studying glutamine metabolism in cancer cells. It can be used to investigate the role of glutaminase in cancer cell proliferation and to identify potential therapeutic targets. However, the complex synthesis process and high cost of this compound limit its availability for laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-{[2-(4-chlorophenoxy)propanoyl]amino}phenyl)benzamide. One area of interest is the development of combination therapies that target multiple metabolic pathways in cancer cells. Another direction is the investigation of this compound's potential in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to understand the mechanisms of resistance to this compound and to develop strategies to overcome it.
In conclusion, this compound is a promising drug candidate for cancer treatment that targets glutamine metabolism in cancer cells. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments have been extensively studied. Future research directions include the development of combination therapies, investigation of this compound's potential in other diseases, and understanding mechanisms of resistance.
Synthesemethoden
N-(4-{[2-(4-chlorophenoxy)propanoyl]amino}phenyl)benzamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(4-{[2-(4-chlorophenoxy)propanoyl]amino}phenyl)benzamide has been extensively studied for its potential in cancer treatment. It has shown promising results in preclinical studies, demonstrating its ability to inhibit tumor growth and reduce cancer cell proliferation. This compound has also been tested in clinical trials for various types of cancer, including renal cell carcinoma, triple-negative breast cancer, and non-small cell lung cancer.
Eigenschaften
Molekularformel |
C22H19ClN2O3 |
|---|---|
Molekulargewicht |
394.8 g/mol |
IUPAC-Name |
N-[4-[2-(4-chlorophenoxy)propanoylamino]phenyl]benzamide |
InChI |
InChI=1S/C22H19ClN2O3/c1-15(28-20-13-7-17(23)8-14-20)21(26)24-18-9-11-19(12-10-18)25-22(27)16-5-3-2-4-6-16/h2-15H,1H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
JFCQUWCAVGCAMX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240315.png)
![propan-2-yl (2E)-5-(4-chlorophenyl)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B240320.png)

![N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B240327.png)





![N-[4-(benzoylamino)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B240346.png)